
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate: is a complex organic compound with the molecular formula C24H18O6 . This compound consists of a benzene ring substituted with carbonyl and acetate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate typically involves the reaction of benzene-1,2-dicarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalyst: Common catalysts include sulfuric acid or phosphoric acid to facilitate the esterification process.
Solvent: Anhydrous conditions are preferred, and solvents like dichloromethane or toluene are often used.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The process involves:
Continuous Flow Reactors: These reactors allow for better control over reaction parameters and improved safety.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions for substitution reactions.
Major Products
Oxidation: Produces benzene-1,2-dicarboxylic acid derivatives.
Reduction: Yields benzene-1,2-diylbis(methanol) derivatives.
Substitution: Forms various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate involves its interaction with molecular targets through its carbonyl and acetate groups. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dicarboxylic acid: Similar structure but lacks the acetate groups.
Benzene-1,2-diylbis(methanol): Similar backbone but with hydroxyl groups instead of carbonyl and acetate groups.
Benzene-1,2-diylbis(carbonylbenzene-4,1-diyl) diacetate: Unique due to its specific substitution pattern and functional groups.
Properties
CAS No. |
6315-42-0 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-[2-(4-acetyloxybenzoyl)benzoyl]phenyl] acetate |
InChI |
InChI=1S/C24H18O6/c1-15(25)29-19-11-7-17(8-12-19)23(27)21-5-3-4-6-22(21)24(28)18-9-13-20(14-10-18)30-16(2)26/h3-14H,1-2H3 |
InChI Key |
OIBKIJXSOQELOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)

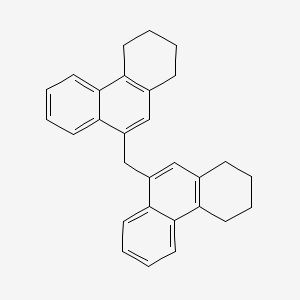
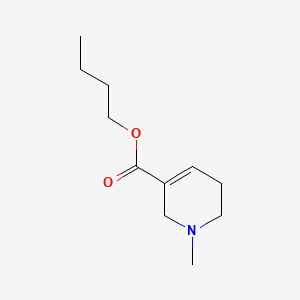

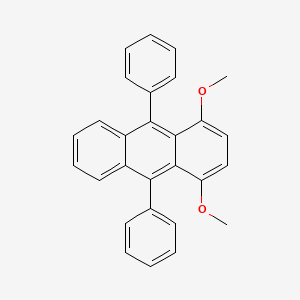
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
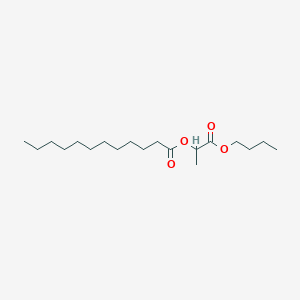
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
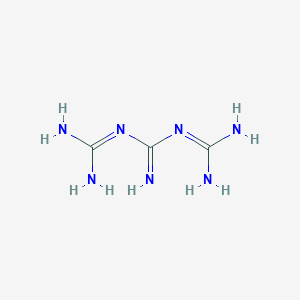
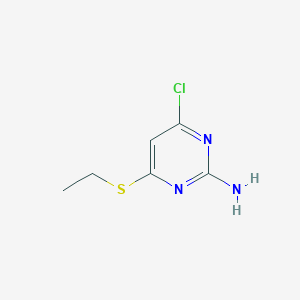
![[(e)-Naphthalen-2-yldiazenyl]propanedinitrile](/img/structure/B14736984.png)

